3-Bromo-2-(methylthio)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methylsulfanylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-13-10-8(11)6-7-4-2-3-5-9(7)12-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBZVLGAGARWEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 2 Methylthio Quinoline and Analogous Precursors
Established Synthetic Routes to 3-Bromo-2-(methylthio)quinoline
The synthesis of this compound has been achieved through several distinct pathways, primarily involving the formation of a quinoline-2-thione intermediate or cyclization of a specialized precursor.
Synthesis via Methylation of 3-Bromoquinoline-2(1H)-thiones
A prominent method for synthesizing this compound involves the S-methylation of its corresponding thione precursor, 3-bromoquinoline-2(1H)-thione. semanticscholar.org This two-step approach first establishes the bromo-substituted quinoline-thione core, which is then alkylated.
The initial precursor, 3-bromoquinoline-2(1H)-thione, and its derivatives are valuable as they serve as precursors for biologically significant compounds and fluorescent sensors. semanticscholar.org The synthesis of the thione itself can be accomplished, and its subsequent conversion to this compound is achieved by treating it with an appropriate methylating agent, such as iodomethane (B122720). semanticscholar.org This reaction specifically targets the sulfur atom, yielding the desired S-methylated product.
Synthesis through Reaction of 2-(2,2-Dibromoethenyl)phenyl Isothiocyanates with Organolithium Reagents
A more direct and efficient method for preparing 2-(alkylsulfanyl)-3-bromoquinolines, including the methylthio derivative, utilizes 2-(2,2-dibromoethenyl)phenyl isothiocyanates as the starting material. semanticscholar.orgresearchgate.net This approach is based on a bromine-lithium exchange followed by intramolecular cyclization.
The process involves treating the 2-(2,2-dibromoethenyl)phenyl isothiocyanate precursor with an organolithium reagent, typically butyllithium (B86547) (n-BuLi), at low temperatures. semanticscholar.org This initiates a bromine-lithium exchange. If the reaction is quenched with water after the exchange, the product is the corresponding 3-bromoquinoline-2(1H)-thione. semanticscholar.orgresearchgate.net However, to obtain this compound directly, a haloalkane such as iodomethane is added to the reaction mixture prior to the aqueous workup. semanticscholar.org This electrophile is intercepted by the intermediate, leading to the formation of the 2-(alkylsulfanyl)-3-bromoquinoline in a one-pot procedure. semanticscholar.orgresearchgate.net The starting 2-(2,2-dibromoethenyl)phenyl isothiocyanates can be prepared from commercially available 2-nitrobenzaldehydes through a five-step sequence. semanticscholar.org
Other Documented Preparative Methods for Structural Congeners
While the above methods are specific to this compound, the synthesis of structurally similar compounds (congeners) provides insight into the broader chemistry of halogenated quinolines. For instance, Suzuki coupling reactions have been employed to create C-C bonds at the 3-position of bromo-substituted isoquinolines, demonstrating a pathway for further functionalization of the halogenated core. researchgate.net This highlights the utility of the bromine atom as a handle for introducing aryl groups and other complex substituents. researchgate.net
Methodologies for the Preparation of Related Halogenated and Thioether Quinoline (B57606) Synthons
The synthesis of functionalized quinolines relies on robust methods for introducing key substituents like halogens and thioethers in a controlled manner.
Strategies for Regioselective Bromination of Quinoline Ring Systems
Achieving regioselective bromination of the quinoline core is critical for synthesizing specific isomers. The position of bromination is highly dependent on the reaction conditions and the nature of substituents already present on the quinoline ring.
Direct Bromination : Quinoline itself can react with bromine to form a hydrobromide salt. researchgate.net For 8-substituted quinolines, direct bromination with molecular bromine can lead to mono- or di-bromo derivatives, with the regioselectivity depending on the directing influence of the substituent at the 8-position (e.g., -OH, -OCH3, -NH2). researchgate.netresearchgate.net For example, bromination of 8-methoxyquinoline (B1362559) can yield 5-bromo-8-methoxyquinoline (B186703) as the sole product. researchgate.net
Metal-Free C-H Halogenation : Metal-free methods have been developed for the remote C-H halogenation of 8-substituted quinolines. Using reagents like trihaloisocyanuric acids, it is possible to achieve highly regioselective halogenation at the C5 position. rsc.org This method is notable for its operational simplicity and tolerance of various functional groups, including amides, ureas, and carbamates at the 8-position. rsc.orgrsc.org
Cycloaddition Strategies : A formal [4+2]-cycloaddition between an N-aryliminium ion and a 1-bromoalkyne can produce 3-bromoquinoline (B21735) derivatives with excellent regioselectivity. acs.org This method builds the brominated quinoline core from acyclic precursors.
Introduction of the Methylthio Moiety into Halogenated Quinoline Scaffolds
The methylthio group can be introduced into a pre-existing halogenated quinoline ring system through several strategies.
Nucleophilic Substitution on a Thione : As described in section 2.1.1, the most direct method is the S-methylation of a quinoline-thione. This approach is effective for introducing a methylthio group at the 2-position of a quinoline that is already brominated at the 3-position. semanticscholar.org
From Halogenated Precursors via Lithiation : A common strategy for forming carbon-sulfur bonds is through an organometallic intermediate. For example, a bromoquinoline can be treated with an organolithium reagent to generate a lithiated quinoline species. This powerful nucleophile can then react with an electrophilic sulfur source, such as dimethyl disulfide (CH3SSCH3), to install the methylthio group. This has been demonstrated for the synthesis of 8-(methylthio)-quinoline derivatives from 8-bromoquinoline. vulcanchem.com
Activating Groups in Synthesis : In the broader context of isoquinoline (B145761) synthesis, the methylthio group has been used as an activating group to improve reaction yields in various cyclization reactions. psu.edursc.org While not a direct method for introduction into a finished quinoline, this demonstrates the compatibility and utility of the methylthio group in the synthesis of related heterocyclic systems.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Investigation of Catalytic Systems and Reagents in Synthesis
The synthesis of 2-(alkylsulfanyl)-3-bromoquinolines, including the methylthio- derivative, has been effectively achieved from 2-(2,2-dibromoethenyl)phenyl isothiocyanates. semanticscholar.org This process involves a bromine-lithium exchange and subsequent cyclization, followed by trapping the resulting lithium thiolate with an electrophile.
A key reagent in this synthesis is butyllithium (n-BuLi) , which serves to initiate a bromine-lithium exchange on the dibromoethenyl group of the starting material, 2-(2,2-dibromoethenyl)phenyl isothiocyanate. This forms a vinyllithium (B1195746) intermediate which rapidly cyclizes by attacking the isothiocyanate carbon. The resulting 1-lithioquinoline-2(1H)-thione intermediate is then alkylated. semanticscholar.org
For the synthesis of this compound specifically, iodomethane is used as the alkylating agent to introduce the methylthio- group onto the quinoline-2(1H)-thione precursor. semanticscholar.org The choice of haloalkane is critical for the final product structure. The use of other haloalkanes, such as iodoethane (B44018) or 1-bromobutane, leads to the corresponding 2-(alkylsulfanyl) derivatives. semanticscholar.org
While the direct synthesis of this compound from 2-(2,2-dibromoethenyl)phenyl isothiocyanate relies on stoichiometric organolithium reagents, the broader field of quinoline synthesis explores various catalytic systems to improve efficiency and environmental friendliness. These include:
Palladium-catalyzed reactions : Palladium catalysts, such as Pd(OAc)2 combined with ligands like PPh3, are used for C-H functionalization reactions to form bonds between 3-bromoquinolin-2(1H)-ones and various heterocycles. nih.gov
Copper-catalyzed reactions : Copper salts like CuI can be used in conjunction with palladium in bimetallic catalytic systems. nih.gov Copper(I) trifluoromethanesulfonate (B1224126) (Cu(OTf)2) has also been examined for synthesizing quinoline derivatives, although the best results were obtained in dichloromethane (B109758). acs.org
Acid Catalysis : Brønsted acids like sulfuric acid and solid acid catalysts such as Nafion NR50 have been employed in Friedländer and Skraup-type quinoline syntheses to promote cyclization and dehydration steps. semanticscholar.orgnih.gov
Metal-free Reagents : In some cases, reagents like p-toluenesulfonyl chloride (TsCl) can promote reactions such as the thiolation of quinoline N-oxides without the need for a metal catalyst. nih.gov
The following table summarizes the yields for the synthesis of various 2-(alkylsulfanyl)-3-bromoquinolines from the corresponding 2-(2,2-dibromoethenyl)phenyl isothiocyanate precursor, highlighting the effect of the haloalkane reagent on the final product.
Table 1: Synthesis of 2-(Alkylsulfanyl)-3-bromoquinolines (3) from 2-(2,2-Dibromoethenyl)phenyl Isothiocyanates (1)
| Starting Material (1) | R' in R'X | Haloalkane (R'X) | Product (3) | Yield (%) |
|---|---|---|---|---|
| 1a | Me | MeI | 3a | 75 |
| 1a | Et | EtI | 3b | 79 |
| 1a | n-Bu | n-BuBr | 3c | 72 |
| 1b | Me | MeI | 3d | 78 |
| 1c | Me | MeI | 3e | 80 |
| 1c | n-Bu | n-BuBr | 3f | 74 |
Data sourced from Kakehi, A., et al. (2017). semanticscholar.org
Solvent Effects and Temperature Influence on Reaction Efficacy
The choice of solvent and the control of reaction temperature are paramount for achieving high yield and selectivity in the synthesis of this compound and its precursors.
In the synthesis from 2-(2,2-dibromoethenyl)phenyl isothiocyanates, tetrahydrofuran (B95107) (THF) is the solvent of choice. semanticscholar.org THF is a polar aprotic solvent that can effectively solvate the lithium intermediates formed during the reaction. The reaction is initiated at a very low temperature of -78 °C . This low temperature is crucial to control the highly reactive butyllithium reagent, preventing side reactions and ensuring the selective bromine-lithium exchange. After the initial formation of the vinyllithium intermediate and its cyclization, the reaction mixture is typically allowed to warm to room temperature after the addition of the haloalkane to ensure the completion of the alkylation step. semanticscholar.org
The influence of solvent and temperature is a critical area of optimization in many quinoline synthesis methodologies:
Solvent Polarity and Type : The efficacy of quinoline synthesis can be highly dependent on the solvent. For instance, in certain Friedländer syntheses, polar aprotic solvents like DMF have been shown to be beneficial, while protic solvents like ethanol (B145695) can be detrimental to the reaction, possibly by interfering with the catalyst. nih.gov In other cases, solvent-free conditions or the use of environmentally benign solvents like water have proven effective. acs.org A study on the bromination of 8-methoxyquinoline showed that solvents like dichloromethane (CH2Cl2) and chloroform (B151607) (CHCl3) are effective. researchgate.net
Temperature Control : Temperature plays a significant role in reaction kinetics and selectivity. Many quinoline syntheses require heating or reflux conditions to proceed at a reasonable rate. nih.govresearchgate.net For example, ZrO2/Fe3O4 magnetic nanoparticles have been used for quinoline synthesis in ethanol at a reflux temperature of 60 °C. nih.gov Conversely, as seen in the synthesis of 2-(alkylsulfanyl)-3-bromoquinolines, very low temperatures are necessary when using highly reactive organometallic reagents to avoid decomposition and unwanted side products. semanticscholar.org
The following table illustrates the general effect of different solvents on the yield of quinoline synthesis via the Friedländer reaction, a common method for preparing the quinoline core. This demonstrates the importance of solvent screening in optimizing synthetic protocols.
Table 2: Illustrative Example of Solvent Effects on Friedländer Quinoline Synthesis
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | Dichloroethane (DCE) | 78 |
| 2 | Acetonitrile | 76 |
| 3 | Tetrahydrofuran (THF) | 65 |
| 4 | Toluene | 89 |
| 5 | Ethanol | 55 |
Data is illustrative of general findings in quinoline synthesis and not specific to this compound. Based on findings reported in related syntheses. researchgate.net
Reactivity Profiles and Diverse Synthetic Transformations of 3 Bromo 2 Methylthio Quinoline
Transition-Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C3-position of 3-Bromo-2-(methylthio)quinoline serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the quinoline (B57606) core.
Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids or their derivatives. usd.edu While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity of similar 3-bromoquinoline (B21735) systems provides a strong indication of its potential. researchgate.net The general reaction involves the coupling of a haloquinoline with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net
For instance, the coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with various substituted phenylboronic acids has been successfully achieved using dichlorobis(triphenylphosphine)palladium(II) as the catalyst, affording the corresponding aryl-substituted products in high yields. researchgate.net It is anticipated that this compound would undergo similar transformations, providing access to a library of 3-aryl-2-(methylthio)quinolines. The reaction conditions would likely involve a palladium catalyst, a phosphine (B1218219) ligand, a base, and an appropriate solvent system.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoquinolines (Note: Data is based on analogous bromoquinoline systems and not the specific title compound)
| Bromoquinoline Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 75 | researchgate.net |
| 5-Bromo-8-methoxyquinoline (B186703) | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 82 | researchgate.net |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | (4-(Trifluoromethoxy)phenyl)boronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/Ethanol/Water | 78 | researchgate.net |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. youtube.comorganic-chemistry.org This reaction provides a direct route to alkynyl-substituted quinolines, which are valuable building blocks in medicinal chemistry and materials science.
Direct experimental data for the Sonogashira coupling of this compound is limited. However, studies on structurally similar halo-heterocycles, such as 2-chloro-3-(methylthio)quinoxaline, have demonstrated successful Sonogashira couplings with terminal alkynes. rsc.org These reactions afford the corresponding alkynylated products in good to excellent yields. rsc.org In a broader context, the Sonogashira coupling of various dihaloquinolines has been explored, often showing selectivity based on the position and nature of the halogen. libretexts.orgresearchgate.net For a substrate like 2-bromo-4-iodo-quinoline, the coupling occurs preferentially at the more reactive iodide position. libretexts.org
Given the reactivity of the C-Br bond, it is expected that this compound would readily participate in Sonogashira coupling reactions under standard conditions.
Table 2: Conditions for Sonogashira Coupling of a Structurally Similar Heterocycle (Note: Data is for 2-chloro-3-(methylthio)quinoxaline)
| Substrate | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) | Reference |
| 2-Chloro-3-(methylthio)quinoxaline | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 92 | rsc.org |
Heck Reactions for Alkenylation
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.orglibretexts.org This transformation is a powerful method for the synthesis of substituted alkenes and has been widely applied in the synthesis of complex organic molecules. beilstein-journals.orgrug.nl
Table 3: General Conditions for Heck Reactions of Aryl Bromides (Note: Data is based on general Heck reaction principles and not the specific title compound)
| Aryl Bromide | Alkene | Catalyst | Base | Solvent | Yield (%) | Reference |
| Bromobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | High | organic-chemistry.orglibretexts.org |
| 3-Bromoindazole | n-Butyl acrylate | Pd(OAc)₂/PPh₃ | TEA | Silica gel (ball-milling) | 90 | beilstein-journals.org |
| 2-Bromo-6-methoxynaphthalene | Ethylene | Pd catalyst | Base | Solvent | - | rug.nl |
Other Related Metal-Mediated Transformations Involving the Bromine Atom
Beyond palladium-catalyzed reactions, the bromine atom in this compound can participate in other metal-mediated transformations. A notable example is the bromine/lithium exchange reaction. This transformation generates a highly reactive organolithium species, which can then be trapped with various electrophiles to introduce a range of functional groups at the C3-position.
A study by Nishida and colleagues demonstrated that treating this compound with butyllithium (B86547) at low temperatures generates the corresponding 3-lithio-2-(methylthio)quinoline. semanticscholar.org This intermediate can then react with aromatic aldehydes to afford aryl(2-(methylthio)quinolin-3-yl)methanols in good yields. semanticscholar.org This two-step sequence provides a valuable method for the introduction of functionalized carbon substituents at the C3-position of the quinoline ring.
Nucleophilic Substitution Reactions at the Quinoline Core
Nucleophilic aromatic substitution (SNAᵣ) is a fundamental reaction class in heterocyclic chemistry. In principle, the bromine atom of this compound could be displaced by a variety of nucleophiles. However, SNAᵣ reactions on electron-rich aromatic systems are generally challenging unless the ring is activated by strong electron-withdrawing groups, which are absent in this case. The methylthio group at the C2-position is a moderately activating group, which may not be sufficient to facilitate facile nucleophilic displacement of the C3-bromine atom under standard conditions.
In some quinoline systems, nucleophilic substitution at the C2 and C4 positions is more common, especially when a good leaving group is present. researchgate.net For this compound, it is more likely that the methylthio group could be the target of nucleophilic attack under specific conditions, potentially leading to its displacement. However, without strong activation, direct substitution of the C3-bromine via a classical SNAᵣ mechanism is expected to be difficult.
Intramolecular Cyclization and Annulation Pathways
The structure of this compound offers potential for the construction of fused heterocyclic systems through intramolecular cyclization reactions. By introducing appropriate functional groups, either at the C3-position (via the transformations described above) or by modifying the methylthio group, it is possible to design precursors for cyclization.
For example, if an amino or hydroxyl group were introduced at the ortho-position of a 3-aryl substituent, intramolecular cyclization could lead to the formation of novel polycyclic aromatic systems. Similarly, functionalization of the methylthio group, for instance by oxidation to a sulfone and subsequent introduction of a nucleophilic moiety, could open up pathways for intramolecular annulation.
While specific examples of intramolecular cyclization starting directly from this compound are not documented, the conversion of indole-tethered ynones into functionalized quinolines through a thiol-mediated cascade reaction highlights the potential for complex ring-forming sequences in related systems. researchgate.net Additionally, the synthesis of thieno[2,3-b]quinolines from quinoline-2-thiones demonstrates a relevant annulation strategy. organic-chemistry.org These examples underscore the latent potential of appropriately functionalized 2-(methylthio)quinoline (B1594497) derivatives to serve as precursors for the synthesis of more complex, fused heterocyclic structures.
Formation of Fused Thienoquinoline Systems
The synthesis of thieno[2,3-b]quinolines, a class of compounds with recognized pharmacological potential, can be efficiently achieved starting from this compound. A key strategy involves an initial Sonogashira coupling reaction to introduce an alkyne at the C-3 position. This palladium-catalyzed cross-coupling reaction pairs the aryl bromide with a terminal alkyne, such as trimethylsilylacetylene, under mild conditions, typically employing a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The resulting 3-alkynyl-2-(methylthio)quinoline is a crucial intermediate for the subsequent cyclization step.
Following the introduction of the alkyne, a regioselective iodocyclization reaction is employed to construct the fused thiophene (B33073) ring. nih.gov This electrophilic cyclization is promoted by iodine, leading to the formation of a 3-iodo-thieno[2,3-b]quinoline derivative. The reaction proceeds through the attack of the sulfur atom onto the iodonium-activated alkyne. This methodology provides a novel and efficient pathway to access quinoline-fused heterocycles. nih.gov The resulting halogenated thieno[2,3-b]quinolines are themselves versatile intermediates, amenable to further functionalization through various palladium-catalyzed reactions, including Suzuki, Heck, and additional Sonogashira couplings, allowing for extensive structural diversification. nih.govsharif.edu
An alternative approach involves the elaboration of a 2-(alkylsulfanyl)-3-bromoquinoline into a thieno[2,3-b]quinoline derivative through a sequence of reactions that ultimately form the thiophene ring.
Synthesis of Pyrroloquinolines
While direct synthesis of pyrroloquinolines from this compound is not extensively documented, a plausible and synthetically viable route can be proposed based on well-established organometallic cross-coupling reactions. The initial and most critical step would be the conversion of the C-3 bromine atom to an amino group. This transformation can be effectively achieved through a Buchwald-Hartwig amination reaction. wikipedia.orgorganic-chemistry.org This palladium-catalyzed C-N bond-forming reaction utilizes an amine source, such as ammonia (B1221849) or an ammonia equivalent like lithium bis(trimethylsilyl)amide, in the presence of a suitable phosphine ligand and a base. organic-chemistry.orgnih.gov
The successful synthesis of the resulting 3-amino-2-(methylthio)quinoline would provide a key precursor for the construction of the pyrrole (B145914) ring. Numerous methods exist for the annulation of a pyrrole ring onto an aromatic amine. For instance, the Paal-Knorr synthesis could be envisioned, involving the condensation of the 3-amino group with a 1,4-dicarbonyl compound. Alternatively, reaction with other suitable bifunctional reagents could lead to the formation of the desired pyrrolo[2,3-b]quinoline core. The specific isomer of the resulting pyrroloquinoline would depend on the chosen cyclization strategy and the reagents employed. The synthesis of various pyrroloquinoline isomers, such as pyrrolo[3,2-f]quinolines and pyrrolo[2,3-c]quinolines, has been reported from other quinoline precursors, highlighting the general feasibility of this approach. bohrium.comnih.gov
Construction of Pyrimidoquinoline Architectures
The synthesis of pyrimido[4,5-b]quinolines, a class of heterocyclic compounds with significant biological activities, often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing quinoline core. researchgate.netnih.govrsc.org A common strategy involves the reaction of a 2-aminoquinoline-3-carboxamide (B1276296) or a 2-amino-3-cyanoquinoline with various one-carbon reagents like formamide (B127407) or urea (B33335). researchgate.net
Starting from this compound, a viable, albeit multi-step, pathway to pyrimido[4,5-b]quinolines can be postulated. This would likely commence with the transformation of the 3-bromo substituent into a group that can be further elaborated into the pyrimidine ring. For example, following a Buchwald-Hartwig amination to produce 3-amino-2-(methylthio)quinoline, a subsequent reaction sequence could be employed. One could envision the cyclization of this 3-amino derivative with reagents such as phenyl isothiocyanate or urea to build the pyrimidine ring, a strategy that has been applied to other aminopyrimidines to generate fused systems. nih.govresearchgate.net
Another potential route involves the conversion of the 3-bromo group to a cyano group, followed by transformation of the cyano group and the adjacent amino group (formed from the original quinoline nitrogen after a series of reactions) into the pyrimidine ring. Many syntheses of pyrimido[4,5-b]quinolines start from 6-amino-2-(methylthio)pyrimidin-4(3H)-one, which undergoes a three-component reaction with an aldehyde and a 1,3-dicarbonyl compound. nih.govsharif.edu While not a direct conversion, these established methods indicate that with appropriate functional group manipulations, this compound could serve as a starting point for accessing these complex heterocyclic systems.
Electrocyclic Reactions and Other Cyclization Processes
Electrocyclic reactions represent a powerful class of pericyclic reactions for the stereospecific formation of cyclic systems. youtube.comyoutube.commasterorganicchemistry.com In the context of quinoline chemistry, these reactions can be utilized to construct fused ring systems. For instance, the total synthesis of the pyrrolo[2,3-c]quinoline alkaloid, trigonoine B, was achieved through an electrocyclization of a 2-(pyrrol-3-yl)benzene containing a carbodiimide (B86325) moiety, which acts as a 2-azahexatriene system. nih.govnih.gov This transformation highlights the potential of electrocyclization in the synthesis of complex, biologically active molecules.
While a direct electrocyclic reaction starting from this compound has not been explicitly reported, it is conceivable that this compound could be converted into a suitable precursor for such a transformation. For example, the bromine and methylthio groups could be elaborated into a conjugated polyene system appended to the quinoline core. Subsequent thermal or photochemical activation could then trigger an electrocyclic ring closure to furnish a novel fused quinoline derivative.
Another relevant cyclization strategy involves a nucleophilic addition/electrocyclization cascade. A metal-free and base-free cyclization of ortho-heteroaryl anilines with isothiocyanates has been developed for the synthesis of diverse polyheterocyclic-fused quinoline-2-thiones, demonstrating an innovative approach to building complex quinoline-based structures. nih.gov
Derivatization of the Thioether Group
The 2-(methylthio) group in this compound offers a versatile handle for further molecular modification, primarily through oxidation to sulfoxides and sulfones or complete removal via desulfurization. These transformations significantly alter the electronic and steric properties of the molecule, providing access to a new range of derivatives with potentially different biological activities and chemical reactivities.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom of the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is typically achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The extent of oxidation can be controlled by the reaction conditions, including the stoichiometry of the oxidant and the temperature. The oxidation of similar 2-(methylthio)quinoline and pyrroloquinoline derivatives to their sulfoxide and sulfone analogues has been reported, indicating the general applicability of this reaction. acs.org The resulting sulfoxides and sulfones are valuable compounds in their own right, as the sulfonyl group, in particular, is a well-known pharmacophore.
The oxidation introduces a polar, hydrogen-bond accepting group, which can significantly influence the molecule's interaction with biological targets. The table below summarizes the expected products from the oxidation of this compound.
| Starting Material | Product Name | Oxidation State |
| This compound | 3-Bromo-2-(methylsulfinyl)quinoline | Sulfoxide |
| This compound | 3-Bromo-2-(methylsulfonyl)quinoline | Sulfone |
Hydrogenolytic Desulfurization Reactions
The methylthio group can be completely removed and replaced with a hydrogen atom through a process known as hydrogenolytic desulfurization. The most common reagent for this transformation is Raney Nickel, a fine-grained, porous nickel-aluminum alloy that is "activated" by leaching out the aluminum with sodium hydroxide. masterorganicchemistry.com This process leaves a high surface area nickel catalyst saturated with adsorbed hydrogen.
Functional Group Interconversions of the Bromine Substituent
One of the fundamental transformations of the bromine substituent is its replacement with carbon-based functionalities. A notable method involves a bromine-lithium exchange reaction. The treatment of This compound with n-butyllithium at low temperatures, such as -78 °C in tetrahydrofuran (B95107) (THF), efficiently generates the corresponding 3-lithio-2-(methylthio)quinoline intermediate. This highly reactive organolithium species can then be quenched with various electrophiles. For instance, reaction with aromatic aldehydes leads to the formation of the corresponding secondary alcohols in good yields. This two-step sequence provides a reliable route to aryl(2-(methylthio)quinolin-3-yl)methanols, which are valuable precursors for further synthetic elaborations. nih.gov
The following table summarizes the reaction of the lithiated intermediate of This compound with different aromatic aldehydes, as reported by Majumdar and colleagues in 2017. nih.gov
| Aldehyde (ArCHO) | Product (Aryl(2-(methylthio)quinolin-3-yl)methanol) | Yield (%) |
| Benzaldehyde (B42025) | (2-(Methylthio)quinolin-3-yl)(phenyl)methanol | 75 |
| 4-Methoxybenzaldehyde | (4-Methoxyphenyl)(2-(methylthio)quinolin-3-yl)methanol | 80 |
| 4-Chlorobenzaldehyde | (4-Chlorophenyl)(2-(methylthio)quinolin-3-yl)methanol | 72 |
While direct, peer-reviewed examples of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira-Hagihara, Buchwald-Hartwig, and Heck reactions specifically on the This compound substrate are not extensively documented in the readily available literature, the general applicability of these powerful C-C and C-N bond-forming reactions on bromo-substituted quinolines is well-established. These reactions typically offer a broader substrate scope and functional group tolerance compared to organolithium-based methods.
For instance, the Suzuki-Miyaura coupling would involve the reaction of This compound with an organoboron reagent (e.g., an arylboronic acid or ester) in the presence of a palladium catalyst and a base. This would lead to the formation of 3-aryl-2-(methylthio)quinolines. Similarly, the Sonogashira coupling with a terminal alkyne, co-catalyzed by palladium and copper, would yield 3-alkynyl-2-(methylthio)quinolines. The Buchwald-Hartwig amination would allow for the introduction of various amino groups at the 3-position by coupling with primary or secondary amines. The Heck reaction would enable the formation of a new carbon-carbon bond by reacting with an alkene.
The successful application of these transformations would significantly enhance the synthetic value of This compound , allowing for the generation of a diverse library of 3-substituted-2-(methylthio)quinoline derivatives for various applications. Further research is warranted to explore and document the specific conditions and outcomes of these standard cross-coupling reactions on this particular quinoline scaffold.
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by 3-Bromo-2-(methylthio)quinoline promotes electrons from a lower energy ground state to a higher energy excited state. The resulting spectrum provides valuable information about the conjugated π-system of the quinoline (B57606) core and the influence of its substituents.
The UV-Vis spectrum of quinoline-based molecules is typically characterized by distinct absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.netresearchgate.net The core quinoline structure, an aromatic bicyclic heterocycle, possesses a delocalized π-electron system. The introduction of a bromine atom at the 3-position and a methylthio (-SCH₃) group at the 2-position modifies the electronic landscape of the parent molecule.
The methylthio group, acting as an auxochrome, can cause a bathochromic (red) shift in the absorption maxima due to the lone pair of electrons on the sulfur atom extending the conjugation. Conversely, the electron-withdrawing nature of the bromine atom can induce a hypsochromic (blue) shift. The final spectrum is a result of the combined electronic effects of these substituents. While specific experimental data for this compound is not widely published, the absorption maxima can be predicted based on data from similarly substituted quinoline derivatives, which typically show absorbance in the 280 to 510 nm range. researchgate.net
The expected electronic transitions for this compound are detailed in the table below.
| Predicted Transition | Wavelength Range (nm) | Chromophore | Description |
| π → π | ~280-350 | Quinoline aromatic system | High-intensity absorption bands resulting from the excitation of electrons from bonding π orbitals to antibonding π orbitals within the conjugated ring system. |
| n → π | ~350-450 | Quinoline N atom, Thioether S atom | Lower-intensity absorption bands due to the promotion of non-bonding electrons (from the nitrogen and sulfur heteroatoms) to antibonding π orbitals. These transitions are often less intense and may appear as shoulders on the main π → π* bands. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its molecular ion and its fragment ions. For this compound (C₁₀H₈BrNS), mass spectrometry provides definitive confirmation of its elemental composition and offers insights into its chemical stability and bonding through characteristic fragmentation patterns.
The molecular ion peak [M]⁺• for this compound would appear as a distinctive doublet with a nearly 1:1 intensity ratio, a hallmark of molecules containing a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). docbrown.info The fragmentation of the molecular ion is predictable based on the strengths of the chemical bonds and the stability of the resulting fragments.
Key fragmentation pathways for this compound would likely include:
Loss of a Bromine Radical: Cleavage of the C-Br bond, which is relatively weak, would result in a significant fragment ion [M-Br]⁺.
Loss of a Methyl Radical: α-cleavage at the thioether group can lead to the loss of a methyl radical (•CH₃), yielding an [M-CH₃]⁺ ion.
Loss of a Thiomethyl Radical: The entire methylthio group can be lost as a radical (•SCH₃), producing an [M-SCH₃]⁺ fragment.
Loss of HCN: A common fragmentation pathway for quinoline and its derivatives involves the elimination of a neutral hydrogen cyanide molecule from the heterocyclic ring. researchgate.net
The predicted major fragments for this compound are summarized in the table below.
| Fragment Ion (m/z) | Predicted Structure / Formula | Fragmentation Pathway |
| 253/255 | [C₁₀H₈BrNS]⁺• | Molecular Ion [M]⁺• |
| 238/240 | [C₉H₅BrNS]⁺• | Loss of Methyl Radical [M-CH₃]⁺• |
| 174 | [C₁₀H₈NS]⁺ | Loss of Bromine Radical [M-Br]⁺ |
| 206 | [C₉H₅BrN]⁺• | Loss of Thiomethyl Radical [M-SCH₃]⁺• |
Single Crystal X-ray Diffraction Analysis for Definitive Three-Dimensional Structure Determination
Single crystal X-ray diffraction stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, torsion angles, and intermolecular interactions, thereby confirming the absolute structure of a molecule.
While the specific crystal structure of this compound is not publicly available in crystallographic databases, analysis of closely related structures, such as 3-bromo-methyl-2-chloro-6-(di-bromo-meth-yl)quinoline, provides a clear example of the detailed data obtained from such an experiment. nih.gov For this compound, a successful crystallographic analysis would yield a similar set of detailed structural parameters.
The analysis would reveal the planarity of the quinoline ring system and the spatial orientation of the bromo and methylthio substituents relative to the ring. Key insights would include the C-Br, C-S, and S-C bond lengths, which are influenced by the electronic environment of the aromatic system. Furthermore, the analysis would map non-covalent interactions, such as C-H···N, C-H···π, or potential halogen bonding (C-Br···N/S), which dictate how the molecules pack in the crystal lattice. nih.gov
The following table presents crystallographic data for the related compound 3-bromo-methyl-2-chloro-6-(di-bromo-meth-yl)quinoline to illustrate the type of information generated by a single crystal X-ray diffraction study. nih.gov
Illustrative Crystallographic Data for a Related Bromoquinoline Derivative
| Parameter | Value (for C₁₁H₇Br₃ClN) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.123 (3) |
| b (Å) | 4.1482 (8) |
| c (Å) | 22.080 (4) |
| β (°) | 108.311 (9) |
| Volume (ų) | 1227.0 (4) |
| Z (molecules/unit cell) | 4 |
This level of detailed structural information is crucial for understanding structure-property relationships and for rational molecular design in fields such as materials science and medicinal chemistry.
Theoretical and Computational Investigations into the Electronic Structure and Reactivity
Quantum Chemical Calculations for Electronic Structure and Optimized Geometries
To understand the reactivity and kinetic and thermodynamic stability of a molecule, its three-dimensional structure must be accurately defined. Computational methods are employed to determine the most stable conformation, known as the optimized geometry, by finding the minimum energy state.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structures and properties of molecular systems. This method is favored for its balance of accuracy and computational efficiency, making it ideal for studying medium-sized organic molecules like quinoline (B57606) derivatives. DFT calculations are used to optimize the molecular geometry, providing data on bond lengths, bond angles, and dihedral angles.
For a molecule such as 3-Bromo-2-(methylthio)quinoline, a typical DFT study would employ a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or cc-pVTZ. The geometry optimization process calculates the electronic energy at various atomic arrangements until the lowest energy conformation is found. The results from such a calculation would provide the precise spatial arrangement of the quinoline core, the bromine atom, and the methylthio group.
Table 1: Representative Optimized Geometrical Parameters (DFT) (Note: The following data is illustrative, based on standard bond lengths and angles from related heterocyclic structures, as specific DFT results for this compound are not available in the cited literature.)
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length (Å) | C-Br | ~1.89 Å |
| C-S | ~1.77 Å | |
| S-CH₃ | ~1.82 Å | |
| C=N (quinoline) | ~1.36 Å | |
| Bond Angle (˚) | C-C-Br | ~120.5° |
| C-S-C | ~103.0° | |
| C-N=C (quinoline) | ~117.8° |
These optimized geometric parameters are fundamental for all subsequent computational analyses, including molecular orbital and reactivity descriptor calculations.
While DFT is widely used, other quantum mechanical methods also offer valuable insights.
Ab Initio Methods: Derived directly from theoretical principles without the inclusion of experimental data, these methods, such as Hartree-Fock (HF), provide a fundamental approach to solving the electronic Schrödinger equation. However, they are computationally very demanding, limiting their use to smaller molecules. They are often used as a baseline or starting point for more advanced calculations.
Semi-Empirical Methods: These methods, such as PM3 (Parametric Method 3), are derived from Hartree-Fock theory but incorporate approximations and parameters derived from experimental data to simplify calculations. This makes them significantly faster than DFT or ab initio methods, allowing for the study of very large molecular systems or extensive conformational sampling. While less accurate, they can be useful for preliminary geometric optimizations or for providing qualitative insights before undertaking more computationally intensive DFT analysis.
Molecular Orbital Analysis for Chemical Behavior Prediction
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The analysis of these orbitals, particularly the frontier orbitals, is crucial for predicting how a molecule will interact with other reagents.
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons, signifying higher nucleophilicity.
LUMO: This orbital acts as the electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating higher electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atom and the quinoline ring system, while the LUMO would likely be distributed across the aromatic rings, influenced by the electron-withdrawing bromine atom.
Table 2: Illustrative Frontier Molecular Orbital Properties (Note: Data is based on representative values for functionally similar molecules from computational studies, as specific values for this compound are not available in the cited literature.)
| Parameter | Abbreviation | Typical Calculated Value (eV) | Implication for Reactivity |
| Highest Occupied Molecular Orbital Energy | E(HOMO) | -6.2 | Tendency to donate electrons |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -1.8 | Tendency to accept electrons |
| HOMO-LUMO Energy Gap | ΔE | 4.4 | High chemical stability |
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines charge delocalization and hyperconjugative interactions, which contribute significantly to molecular stability. This analysis quantifies the energy of interactions between filled (donor) and empty (acceptor) orbitals. A higher stabilization energy (E(2)) value indicates a stronger interaction.
Table 3: Representative NBO Stabilization Energies (E(2)) (Note: The interactions and energy values are illustrative examples based on typical NBO analyses of heterocyclic systems.)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N | π* (C-C) | ~30-40 |
| LP (1) S | σ* (C-C) | ~5-10 |
| π (C-C) | π* (C-C) | ~15-25 |
Analysis of Global and Local Reactivity Descriptors
Chemical Potential (μ): Measures the tendency of electrons to escape from a system.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Measures the energy stabilization when the molecule acquires additional electronic charge from the environment.
Table 4: Representative Global Reactivity Descriptors (Note: Values are calculated from the representative HOMO/LUMO energies in Table 2.)
| Descriptor | Formula | Calculated Value (eV) |
| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -4.0 |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.2 |
| Global Softness (S) | 1 / (2η) | 0.227 |
| Electrophilicity Index (ω) | μ² / (2η) | 3.64 |
In addition to these global descriptors, local reactivity descriptors, such as Fukui functions, can be calculated. These functions identify which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a detailed map of reactivity across the molecular structure.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex mechanisms of reactions involving quinoline derivatives. For derivatives of this compound, computational studies have provided significant insights into reaction pathways and the structures of transition states.
A key example is the investigation of the iodocyclization reaction of 3-alkynyl-2-(methylthio)quinolines, which are synthesized from this compound via Sonogashira coupling. rsc.org DFT calculations were employed to map out the energy profile of the cyclization process, identifying the most favorable reaction pathway and the geometry of the transition states involved. rsc.org Such studies are crucial for understanding the regioselectivity of the reaction and for optimizing conditions to achieve higher yields of the desired fused heterocyclic products, such as thieno[2,3-b]quinolines. rsc.org
In Silico Prediction and Correlation of Spectroscopic Properties with Experimental Data
In silico methods are increasingly utilized to predict spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures. researchgate.net For quinoline derivatives, computational techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are highly effective in this regard. rsc.orgresearchgate.netrsc.org
Theoretical calculations can predict various spectroscopic data:
NMR Spectra: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of quinoline derivatives. nih.govnih.gov By comparing the calculated spectra with experimental results, researchers can gain confidence in the assigned structure, especially for complex molecules with many signals. nih.gov
UV-Vis Absorption Spectra: TD-DFT methods are used to calculate the electronic absorption spectra of molecules. rsc.orgresearchgate.net These theoretical spectra can be compared with experimentally measured UV-Vis spectra to understand the electronic transitions responsible for the observed absorption bands. researchgate.net
Vibrational Spectra (IR): DFT calculations can also predict the infrared (IR) vibrational frequencies of a molecule. While there may be systematic deviations, the calculated IR spectrum can be a valuable tool for assigning the vibrational modes observed in the experimental spectrum.
These predictive studies are not only for structural confirmation but also for understanding the electronic nature of the molecules. For instance, the correlation between predicted and experimental data can validate the computational model used, which can then be applied to study other properties like reactivity or molecular interactions. researchgate.netresearchgate.net
Conformational Analysis and Tautomerism Studies
Conformational analysis investigates the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds and the relative stabilities of these arrangements, known as conformers. libretexts.org For this compound, a key area of conformational flexibility is the rotation of the methylthio (-SMe) group around the C2-S bond.
Computational methods, particularly DFT, are the primary tools for exploring the potential energy surface associated with this rotation. nih.gov Such studies can identify the most stable conformer (the global minimum on the potential energy surface) and any other low-energy conformers. The analysis would reveal whether the methyl group prefers to be planar with the quinoline ring or oriented out of the plane, which can influence intermolecular interactions and crystal packing. Factors like steric hindrance and subtle electronic interactions determine the conformational preference. libretexts.orgnih.gov
While this compound itself does not exhibit significant tautomerism, its precursor, 3-bromoquinoline-2(1H)-thione, is an interesting case. semanticscholar.org This precursor exists in a tautomeric equilibrium between the thione form (C=S) and the thiol form (S-H). The synthesis of this compound by reacting the thione with iodomethane (B122720) effectively "traps" the molecule in the thiol tautomeric form by converting the thiol into a thioether. semanticscholar.org Computational studies on similar heterocyclic thiones can quantify the relative energies of the tautomers, providing insight into their equilibrium distribution in different environments.
Advanced Applications and Utilization in Chemical Synthesis and Materials Science
Role as a Versatile Building Block for the Construction of Complex Heterocyclic Scaffolds
3-Bromo-2-(methylthio)quinoline has proven to be a valuable precursor for the synthesis of more intricate heterocyclic systems, particularly fused ring systems containing sulfur and nitrogen. semanticscholar.orgresearchgate.net The presence of the bromine atom at the 3-position and the methylthio group at the 2-position allows for selective chemical transformations to build upon the quinoline (B57606) framework.
A significant application is the synthesis of thieno[2,3-b]quinolines. semanticscholar.org These compounds are of interest due to their structural similarity to other biologically active polycyclic aromatic compounds. The synthesis can be achieved by first treating this compound with a strong base like n-butyllithium to induce a lithium-halogen exchange, followed by reaction with an appropriate electrophile. For instance, reaction with benzaldehyde (B42025) after lithiation yields (2-Methylsulfanyl)quinolin-3-ylmethanol. semanticscholar.org
Furthermore, derivatives of this compound, such as 3-alkynyl-2-(methylthio)quinolines, can undergo cyclization reactions to form fused heterocycles. Iodocyclization of these alkynyl derivatives provides a direct route to 3-iodo-2-substituted-thieno[2,3-b]quinolines, which are themselves versatile intermediates for further functionalization. rsc.org This methodology highlights a novel pathway to access quinoline-fused heterocyclic systems. rsc.org The ability to construct such complex scaffolds makes this compound and its derivatives important building blocks in medicinal and materials chemistry. researchgate.netnih.gov
Development of Novel Synthetic Methodologies Leveraging the Unique Reactivity of this compound
The distinct electronic properties and substitution pattern of this compound have enabled the development of specialized synthetic methods. An efficient one-pot synthesis of 2-(alkylsulfanyl)-3-bromoquinolines has been developed from 2-(2,2-dibromoethenyl)phenyl isothiocyanates. semanticscholar.org In this procedure, treatment with butyllithium (B86547) generates an intermediate that, upon quenching with an alkyl halide (like iodomethane (B122720) for the methylsulfanyl derivative), yields the target compound. semanticscholar.org This method provides a general and efficient route to various 2-(alkylsulfanyl)-3-bromoquinolines.
The following table showcases a selection of 2-(alkylsulfanyl)-3-bromoquinolines synthesized using this methodology.
| Compound | R Group | Formula | Molecular Weight ( g/mol ) | Physical State |
| 3a | Methyl | C10H8BrNS | 254.15 | Colorless needles |
| 3b | Ethyl | C11H10BrNS | 268.17 | Pale-yellow oil |
| 3c | Butyl | C13H14BrNS | 296.23 | Pale-yellow oil |
| Data sourced from K. Kobayashi, 2017. semanticscholar.org |
Moreover, the reactivity of the bromine at the C3 position and the potential for modification at the C2-methylthio group are exploited in palladium-catalyzed cross-coupling reactions. Derivatives of this compound, such as the iodinated thieno[2,3-b]quinolines formed via iodocyclization, can be readily diversified using Sonogashira, Suzuki, and Heck reactions. rsc.org These advanced methodologies allow for the introduction of a wide range of substituents, creating libraries of complex quinoline derivatives for screening in various applications.
Applications in Homogeneous and Heterogeneous Catalysis
Quinoline and its derivatives are recognized for their significant role in catalysis, acting as privileged scaffolds for ligands in metal-catalyzed reactions or as catalysts themselves. nih.gov While direct catalytic applications of this compound are not extensively documented, the broader family of quinoline compounds is integral to both homogeneous and heterogeneous catalysis.
In homogeneous catalysis, quinoline-based ligands are used to coordinate with metal centers (e.g., copper, palladium), influencing the catalyst's activity, selectivity, and stability. For example, copper-quinoline complexes have been shown to exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.com
In heterogeneous catalysis, quinoline synthesis itself is often a benchmark reaction. The Friedländer synthesis, which produces polysubstituted quinolines, can be catalyzed by solid acids. nih.gov Recent research has focused on developing metal-free, reusable heterogeneous catalysts, such as Brønsted acid-functionalized graphitic carbon nitride (g-C3N4), for more sustainable quinoline production. nih.gov The inherent properties of the quinoline nucleus suggest that derivatives like this compound could be valuable precursors for synthesizing novel ligands or organocatalysts.
Integration into Advanced Materials Design and Fabrication
Quinoline derivatives are increasingly being explored for their use in advanced materials, particularly in the field of optoelectronics, due to their thermal and chemical stability, fluorescence, and electron-transporting capabilities. rsc.orgresearchgate.net A key area of investigation is their application in materials with nonlinear optical (NLO) properties, which are crucial for technologies like optical switching and data storage. rsc.orgnottingham.ac.uk
The NLO response in organic molecules often arises from a donor-acceptor (D-A) structure connected by a π-conjugated system. The quinoline moiety, being electron-deficient, can act as an effective acceptor. rsc.orgrsc.org Studies on various quinoline derivatives have shown that they can exhibit significant NLO properties, characterized by their first hyperpolarizability (β). nottingham.ac.ukajbls.com
Theoretical and experimental studies on specifically designed quinoline-carbazole and other quinoline-based derivatives have demonstrated their potential for NLO applications. rsc.orgajbls.com For instance, DFT calculations have been used to predict the NLO response of novel quinoline derivatives, revealing that strategic molecular design can lead to large hyperpolarizability values.
The table below summarizes theoretical data for selected quinoline-carbazole derivatives designed for NLO applications, illustrating the impact of molecular structure on key NLO-related properties.
| Compound | Description | λmax (nm) | βtot (a.u.) |
| Q1 | Parent D-A Structure | 321 | - |
| Q1D2 | A–D–π–A Structure | 436 | 23885.90 |
| Q2 | Parent D-A-D Structure | 319 | - |
| Data sourced from M. Khalid et al., 2020. rsc.org |
These findings suggest that this compound, with its inherent functional groups suitable for further modification, could serve as a valuable scaffold for creating new push-pull chromophores with tailored NLO properties for integration into advanced materials. researchgate.net
Future Research Directions and Concluding Perspectives
Emerging Synthetic Strategies for Highly Functionalized Quinoline (B57606) Derivatives
The synthesis of quinoline derivatives has moved far beyond classical methods, embracing strategies that offer higher efficiency, atom economy, and access to complex substitution patterns. mdpi.com These modern techniques are directly applicable to the synthesis of precursors for or derivatives of 3-Bromo-2-(methylthio)quinoline. Recent advancements focus on C-H bond activation, photoredox catalysis, and the use of sustainable energy sources like microwaves and ultrasound. nih.govmdpi.com
Metal-catalyzed reactions, in particular, provide a powerful toolkit for constructing the quinoline core. nih.gov For instance, copper- and cobalt-catalyzed C-H bond activation and annulation reactions allow for the one-pot synthesis of functionalized quinolines from readily available starting materials like anilines and ketones. mdpi.com Strategies involving visible-light-induced photocatalysis are also gaining prominence, enabling the construction of polysubstituted quinolines under mild conditions. mdpi.com These emerging methods could provide novel, efficient routes to quinoline scaffolds that can then be functionalized to yield the target molecule.
Below is a comparative overview of several emerging synthetic strategies applicable to the formation of complex quinoline derivatives.
| Synthetic Strategy | Catalyst/Mediator | Key Reactants | Typical Conditions | Key Advantages |
| Microwave-Assisted Synthesis | Varies (e.g., base, solid acid) | Pyridine-imidazole derivatives, 2-aminoaryl ketones | Enclosed chamber, constant temperature, varied time | Improved reaction efficiency, reduced reaction times. nih.gov |
| Ultrasound-Assisted Synthesis | None (irradiation) | N-alkylation of benzimidazoles with acetophenones | Ultrasound irradiation, often in water | Higher yields compared to conventional heating, eco-friendly. nih.gov |
| Oxidative Annulation (C-H Activation) | Copper or Cobalt salts | Saturated ketones and anthranils | One-pot reaction | Access to 3-substituted quinolines from simple precursors. mdpi.com |
| Visible-Light Photocatalysis | 9,10-phenanthrenequinone (PQ*) | 2-vinylarylimines | Visible light, MgCO₃ additive | High yields for 2,4-disubstituted quinolines under mild conditions. mdpi.com |
| Mechanochemistry (Ball-Milling) | Palladium catalyst, TBAB | 3-bromoindazoles, olefins | Solvent-free, high-speed ball milling | Chemoselective, suppresses side reactions like dehalogenation. beilstein-journals.org |
These methods highlight a clear trend towards more sustainable and efficient chemical synthesis, which will undoubtedly facilitate the exploration of the chemical space around this compound.
Exploration of Uncharted Reactivity Patterns and Chemical Transformations
The this compound molecule is endowed with distinct reactive sites: the C3-bromine bond, the C2-methylthio group, and the quinoline core itself. Future research can focus on exploiting the unique interplay between these functional groups to unlock novel chemical transformations.
The bromine atom at the C3 position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. beilstein-journals.orgyoutube.com This allows for the introduction of a vast array of aryl, vinyl, and alkynyl groups, serving as a gateway to complex conjugated systems. A key challenge in such reactions involving bromoarenes can be competitive dehalogenation, but methodologies using specific additives like tetrabutylammonium (B224687) bromide (TBAB) under mechanochemical conditions have been shown to suppress this side reaction effectively. beilstein-journals.org
The 2-(methylthio) group is often considered stable, but research has shown that C–S bonds can be cleaved under specific conditions. For example, the use of a strong base like lithium diisopropylamide (LDA) has been reported to induce cleavage of a C–S bond in a related 2-(methylthio)benzothiazolium salt, leading to an unexpected intramolecular recyclization. researchgate.net Exploring similar reactivity with this compound could lead to novel thieno[3,2-c]quinoline derivatives or other rearranged heterocyclic systems.
Furthermore, direct C–H activation of the quinoline ring itself offers another dimension of reactivity. nih.gov Studies on quinoline have shown that C–H bonds at positions C4, C2, and C8 can be activated by rhodium complexes, with the selectivity being influenced by existing substituents. nih.gov For this compound, it would be of significant interest to investigate the regioselectivity of C–H functionalization on the carbocyclic ring (positions C5-C8), potentially leading to poly-functionalized derivatives that are otherwise difficult to access.
| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Potential Outcome |
| C3-Br Bond | Suzuki Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(dppf)Cl₂) | 3-Aryl-2-(methylthio)quinolines |
| C3-Br Bond | Heck Coupling | Alkenes (e.g., n-butyl acrylate), Pd catalyst, base | 3-Vinyl-2-(methylthio)quinolines |
| C3-Br Bond | Buchwald-Hartwig Amination | Amines, Pd catalyst, ligand | 3-Amino-2-(methylthio)quinolines |
| C2-SMe Bond | Reductive Desulfurization | Raney Nickel | 3-Bromoquinoline (B21735) |
| C2-SMe Bond | C-S Cleavage/Rearrangement | Strong base (e.g., LDA) | Thieno[3,2-c]quinoline derivatives |
| Quinoline Core (C5-C8) | C-H Arylation | Aryl halides, Pd or Rh catalyst | 3-Bromo-x-aryl-2-(methylthio)quinolines |
Advancements in Computational Modeling for Predictive Quinoline Chemistry
Computational chemistry has become an indispensable tool for predicting molecular properties, rationalizing reaction mechanisms, and guiding synthetic efforts. researchgate.net For a molecule like this compound, computational modeling can provide profound insights that accelerate its development for various applications.
Quantum mechanics calculations, particularly Density Functional Theory (DFT), can be employed to predict a range of fundamental properties. These include the molecule's geometry, electronic structure (e.g., HOMO-LUMO gap), and spectral characteristics (NMR, IR, UV-Vis). Furthermore, DFT can be used to calculate electron density and electrostatic potential maps, which can predict the most likely sites for electrophilic or nucleophilic attack, thereby guiding the exploration of the uncharted reactivity discussed previously. researchgate.net
Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques crucial for drug discovery. nih.govresearchgate.net By modeling the interaction of this compound and its prospective derivatives with the active sites of biological targets like enzymes or receptors, researchers can predict their potential therapeutic activity. researchgate.netresearchgate.net This in silico screening allows for the prioritization of synthetic targets, saving significant time and resources. For example, molecular modeling of other quinoline derivatives has successfully identified key interactions with amino acid residues in enzymes, correlating structural features with anti-cancer activity. researchgate.net
| Computational Method | Predicted Property / Application | Research Goal |
| Density Functional Theory (DFT) | Electron density, bond energies, reaction pathways | Predict regioselectivity of reactions, rationalize mechanistic pathways. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Predict photophysical properties for applications in materials science (e.g., OLEDs). |
| Molecular Docking | Binding affinity and pose at a target site | Identify potential biological targets and predict bioactivity (in silico screening). researchgate.net |
| QSAR (Quantitative Structure-Activity Relationship) | Correlation of molecular descriptors with bioactivity | Design derivatives with enhanced therapeutic potential. nih.gov |
| Molecular Dynamics (MD) Simulation | Conformational flexibility, interaction with solvent/membranes | Understand dynamic behavior in biological or material environments. researchgate.net |
Potential for Integration of this compound in Emerging Chemical Technologies and Material Systems
The unique combination of a quinoline core, a thioether linkage, and a reactive halogen atom makes this compound a highly attractive building block for advanced materials and emerging technologies.
In the field of organic electronics, conjugated quinoline-based molecules are explored for their use in Organic Light-Emitting Diodes (OLEDs) and sensors. The C3-bromo position acts as a versatile anchor point for constructing larger π-conjugated systems through cross-coupling reactions. By attaching other aromatic or heteroaromatic units, it is possible to tune the electronic and photophysical properties of the resulting material. The presence of the sulfur atom in the methylthio group can further modulate these properties and can promote intermolecular interactions beneficial for charge transport.
The thioether group also provides a strong affinity for noble metal surfaces, particularly gold. This suggests that derivatives of this compound could be used to form self-assembled monolayers (SAMs) on electrodes or nanoparticles. Such functionalized surfaces are central to the development of molecular electronic devices, chemical sensors, and novel catalysts.
Moreover, the quinoline scaffold itself is a privileged structure in medicinal chemistry. rsc.org An innovative strategy recently reported involves using light-sensitive borate (B1201080) intermediates to transform simple quinolines into complex 2D/3D fused frameworks, accelerating the synthesis of customizable drug candidates. sciencedaily.com this compound is an ideal substrate for such advanced diversification strategies, where the bromo and methylthio groups can be used as orthogonal handles for sequential, site-selective modifications, leading to highly complex and potentially bioactive molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Bromo-2-(methylthio)quinoline with high purity?
- Methodological Answer : The compound can be synthesized via coupling reactions between substituted anilines and halogenated intermediates. For instance, 9-chloro-2-(methylthio)thiazolo[5,4-b]quinoline derivatives have been prepared by reacting substituted anilines with chloro intermediates under controlled conditions. Purification via column chromatography or recrystallization is recommended to achieve >95% purity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- 13C{1H} NMR to confirm the quinoline core and substituent positions (e.g., δ 148.0 ppm for aromatic carbons).
- HRMS (ESI) for precise molecular weight verification (e.g., m/z calcd for C14H12N2O2 [M + Na]+: 263.0791).
- IR (ATR) to identify functional groups (e.g., 1667 cm⁻¹ for C=O stretches) .
Q. Which substituents at the 2-position of the aniline ring enhance bioactivity in related quinoline derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., chloro, methoxy) at the 2-position of the aniline ring improve cytotoxic activity by modulating electronic properties. For example, 7-chloro derivatives demonstrated higher activity than fluoro analogues in Hela and K-562 cell lines .
Advanced Research Questions
Q. How does the substitution pattern on the quinoline core influence cytotoxic activity in this compound derivatives?
- Methodological Answer : Substituents at the 7-position (e.g., chloro, methoxy) significantly enhance cytotoxicity by improving hydrophobic interactions with target proteins. Structure-activity relationship (SAR) studies show that 7-methoxy derivatives exhibit IC50 values of 0.54–3.75 μM in melanoma cell lines, outperforming fluoro analogues .
Q. How can molecular docking studies guide the design of derivatives targeting specific enzymes?
- Methodological Answer : Docking studies using software like OpenEye® and SYBYL® predict binding affinities to hydrophobic pockets of enzymes (e.g., B-Raf and MEK). For example, cucurbitacin analogs with optimized substituents showed higher binding affinity than PD-0325901, a known MEK inhibitor .
Q. What strategies resolve contradictions in cytotoxic activity data across different cell lines?
- Methodological Answer : Cross-validation using multiple assays (e.g., MTT, ELISA) and cell lines (e.g., A-375, SK-MEL28) accounts for cell-specific factors like membrane permeability. For instance, derivatives active in Hela cells may require adjusted dosing in K-562 due to differential uptake .
Q. How do LUMO energy values correlate with the cytotoxic efficacy of this compound analogues?
- Methodological Answer : Lower LUMO energy values (indicating higher electron affinity) correlate with increased reactivity and cytotoxic potency. SAR studies linked LUMO energies < -1.5 eV to enhanced activity, likely due to improved DNA intercalation or enzyme inhibition .
Data Contradiction Analysis
Q. Why do some this compound derivatives show variable activity in molecular modeling vs. in vitro assays?
- Methodological Answer : Discrepancies arise from solvation effects and dynamic protein conformations not captured in static docking models. Experimental validation via QSAR analysis and enzyme-binding assays (e.g., ELISA) reconciles these differences. For example, derivatives with high docking scores but low in vitro activity may require pharmacokinetic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
